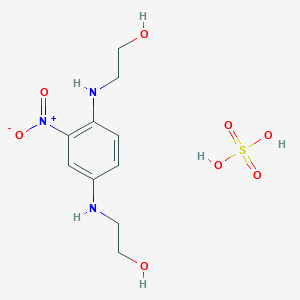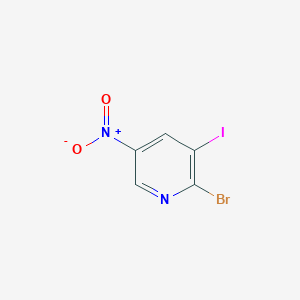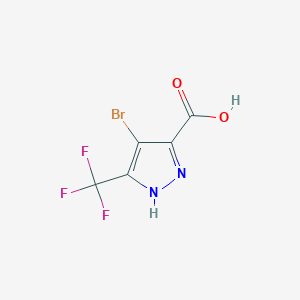
4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are generally environmentally benign . Borinic acids and their chelate derivatives, a subclass of organoborane compounds, are used in cross-coupling reactions .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Donohue et al. (2002) explored the synthesis of a large library of compounds using 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which share a core structure with 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. This study focused on creating compounds with potential biological activities, particularly against C. elegans, demonstrating the compound's relevance in biological research (Donohue et al., 2002).
Site-Selective Functionalization
Schlosser et al. (2002) investigated the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including this compound. This research is significant for understanding the reactivity and chemical behavior of such compounds in organometallic synthesis (Schlosser et al., 2002).
Precursor to Diverse Pyrazoles
Martins et al. (2013) used brominated precursors, similar to this compound, for synthesizing various pyrazole derivatives. These compounds were used for creating diverse chemical structures, indicating the versatility of such brominated pyrazoles in chemical synthesis (Martins et al., 2013).
Functionalization Reactions
Research by Yıldırım et al. (2005) focused on the functionalization reactions of pyrazole carboxylic acids. They studied the conversion of these compounds into various derivatives, highlighting the potential of this compound in forming diverse chemical entities (Yıldırım et al., 2005).
Transformation into Carboxylic Acids
Ermolenko et al. (2013) reported the transformation of trifluoromethylpyrazoles, akin to this compound, into NH-pyrazole-carboxylic acids. This study provides insights into converting such compounds into more complex structures, useful in various chemical applications (Ermolenko et al., 2013).
Mécanisme D'action
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are well-known in pharmaceutical research for their various biological activities and are part of several therapeutic drugs .
Brominated Compounds
The presence of a bromine atom in “4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” could potentially make this compound more reactive. Bromine atoms are often used in medicinal chemistry to improve the binding affinity of a drug to its target .
Trifluoromethyl Group
The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry known for its ability to enhance the metabolic stability and lipophilicity of a drug .
Carboxylic Acids
Carboxylic acids (-COOH) are polar functional groups that can participate in hydrogen bonding, significantly influencing the ADME properties of a drug .
Orientations Futures
The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests potential future directions for the development of new reactions and the synthesis of new compounds.
Propriétés
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCYQTXIWGFXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257842-67-3 | |
| Record name | 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




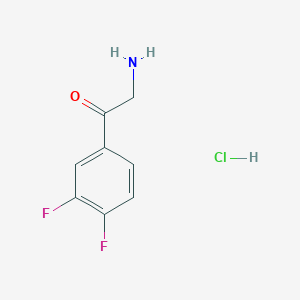

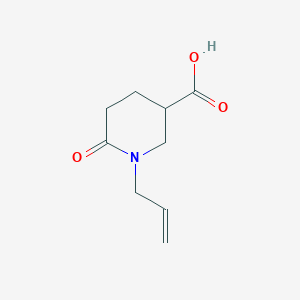
![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)




